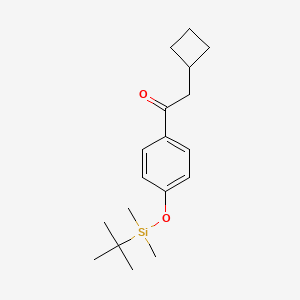
N-Boc-5-bromo-2-fluoro-D-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-5-bromo-2-fluoro-D-phenylalanine: is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 5-position, and a fluorine atom at the 2-position on the phenyl ring. This compound is primarily used in peptide synthesis and medicinal chemistry research due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-5-bromo-2-fluoro-D-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using a Boc group to prevent unwanted reactions during subsequent steps.
Bromination: The phenyl ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Fluorination: The 2-position of the phenyl ring is fluorinated using a fluorinating reagent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: N-Boc-5-bromo-2-fluoro-D-phenylalanine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Peptide Coupling: Reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide bond formation.
Major Products:
Substitution Products: Depending on the nucleophile, products such as azido or thiol-substituted phenylalanine derivatives can be formed.
Deprotected Amino Acid: The free amino acid is obtained after Boc group removal.
Peptides: Peptide chains incorporating this compound are synthesized.
Aplicaciones Científicas De Investigación
Chemistry:
Peptide Synthesis: N-Boc-5-bromo-2-fluoro-D-phenylalanine is used as a building block in the synthesis of peptides with specific structural and functional properties.
Biology:
Protein Engineering: It is incorporated into proteins to study the effects of bromine and fluorine substitutions on protein structure and function.
Medicine:
Drug Development: This compound is explored for its potential in developing novel pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry:
Material Science: It is used in the development of new materials with unique properties due to the presence of bromine and fluorine atoms.
Mecanismo De Acción
The mechanism by which N-Boc-5-bromo-2-fluoro-D-phenylalanine exerts its effects is primarily through its incorporation into peptides and proteins. The bromine and fluorine atoms can influence the electronic and steric properties of the molecule, affecting its interactions with biological targets. These modifications can alter the binding affinity, specificity, and overall activity of the resulting peptides or proteins.
Comparación Con Compuestos Similares
N-Boc-2-bromo-5-fluoro-DL-phenylalanine: This compound is similar but exists as a racemic mixture of D- and L-forms.
N-Boc-5-bromo-2-fluoro-L-phenylalanine: The L-enantiomer of the compound.
Uniqueness: N-Boc-5-bromo-2-fluoro-D-phenylalanine is unique due to its specific stereochemistry (D-form) and the presence of both bromine and fluorine atoms, which can significantly influence its chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C14H17BrFNO4 |
|---|---|
Peso molecular |
362.19 g/mol |
Nombre IUPAC |
(2R)-3-(5-bromo-2-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17BrFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)7-8-6-9(15)4-5-10(8)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
Clave InChI |
GMCNCAWDRLFCEF-LLVKDONJSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)Br)F)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cis-Hexahydro-2H-Furo[3,2-B]PyrroleOxalate](/img/structure/B13041190.png)
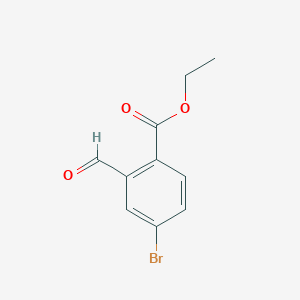
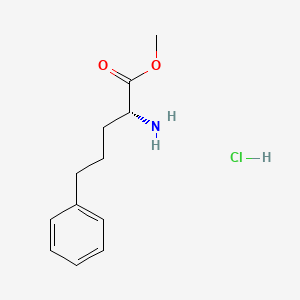

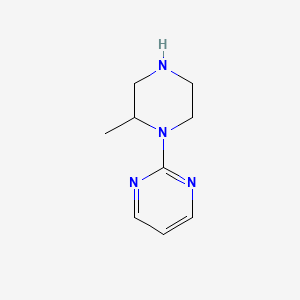
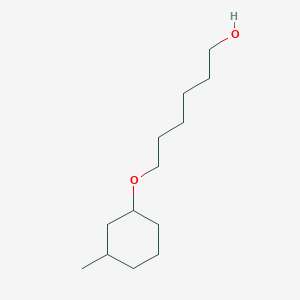
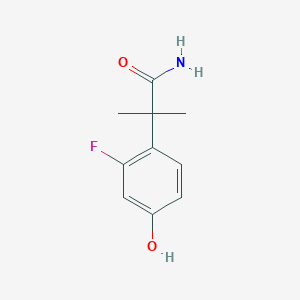
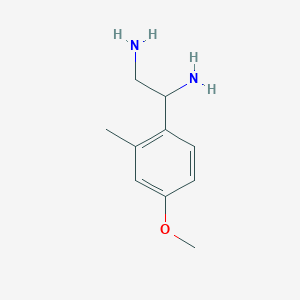
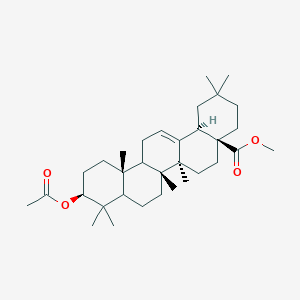
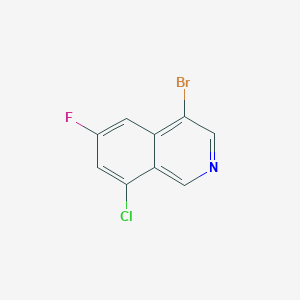
![7-Methoxy-3-methyl-1H-pyrazolo[4,3-D]pyrimidine](/img/structure/B13041259.png)
